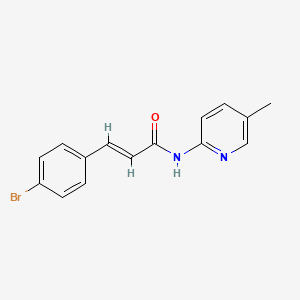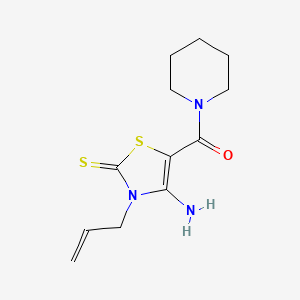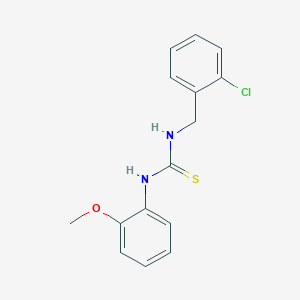![molecular formula C20H19NO4 B5706593 N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5706593.png)
N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide, also known as DMMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMMA belongs to the class of chromene derivatives, which have shown promising results in various biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is not fully understood. However, studies have suggested that it may exert its biological activities by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, MAPK pathway, and NF-κB pathway. This compound has also been found to inhibit the activity of various enzymes such as COX-2, LOX, and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been found to reduce the levels of oxidative stress markers such as MDA and ROS. In addition, this compound has been found to inhibit the activity of various enzymes such as COX-2, LOX, and iNOS, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is its simple synthesis method, which makes it easily accessible for laboratory experiments. This compound has also been found to possess potent biological activities at low concentrations, which makes it a potential candidate for further research. However, one of the limitations of this compound is its poor solubility in water, which may limit its therapeutic applications.
Orientations Futures
There are several future directions for N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide research. One of the potential future directions is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo. Another future direction is to study the potential therapeutic applications of this compound in various diseases such as cancer, inflammation, and oxidative stress-related diseases. Furthermore, the development of this compound derivatives with improved solubility and potency may also be a potential future direction for this compound research.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound possesses potent anti-inflammatory, antioxidant, and anticancer properties, which make it a potential candidate for the treatment of various diseases. The simple synthesis method and potent biological activities of this compound make it a potential candidate for further research. However, the poor solubility of this compound may limit its therapeutic applications. Future research should focus on investigating the pharmacokinetics and pharmacodynamics of this compound in vivo, studying its potential therapeutic applications in various diseases, and developing this compound derivatives with improved solubility and potency.
Méthodes De Synthèse
N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can be synthesized using a simple one-pot reaction method. The reaction involves the condensation of 3,4-dimethylbenzaldehyde and 4-methylcoumarin-7-carboxylic acid in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with hydroxylamine hydrochloride to yield this compound in high yields.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been extensively studied for its potential therapeutic applications. It has shown promising results in various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. This compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to possess potent anti-inflammatory and antioxidant activities, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-12-4-5-15(8-13(12)2)21-19(22)11-24-16-6-7-17-14(3)9-20(23)25-18(17)10-16/h4-10H,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORUHHZNMDBGMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride](/img/structure/B5706533.png)
![methyl 7-[(4-bromobenzoyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate](/img/structure/B5706541.png)

![1-[3-(4-methylphenyl)acryloyl]piperidine](/img/structure/B5706549.png)
![N'-[(4-tert-butylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5706553.png)
![N-(2,3-dimethylphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5706565.png)
![4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5706573.png)

![4-[(cycloheptylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5706600.png)


![N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5706622.png)
